molecular formula C15H13ClO4S B6339348 2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester CAS No. 365542-89-8

2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester

Cat. No. B6339348
CAS RN: 365542-89-8
M. Wt: 324.8 g/mol
InChI Key: DVJPVEGJUWAYKI-ONEGZZNKSA-N
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Description

“2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester” is a chemical compound with the molecular formula C15H13ClO4S . Thiophene and its substituted derivatives, such as this compound, are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .

Scientific Research Applications

Suzuki–Miyaura Coupling

MFCD12546776: can be utilized in the Suzuki–Miyaura coupling (SM coupling) , which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. The compound’s structure, containing a thiophene ring, makes it a potential candidate for acting as a boron reagent in this reaction. The SM coupling is known for its mild and functional group tolerant reaction conditions, and the use of organoboron reagents like MFCD12546776 could enhance the reaction’s efficiency and yield .

Antimicrobial Activity

The thiophene moiety present in MFCD12546776 suggests its potential for antimicrobial activity. Thiophene derivatives have been studied for their effectiveness against various microbial strains. The compound could be synthesized and tested for its efficacy against specific bacteria or fungi, contributing to the development of new antimicrobial agents .

Antimycobacterial Activity

Similar to its antimicrobial potential, MFCD12546776 could also be investigated for its antimycobacterial properties. The presence of the 5-chloro-thiophene-2-yl group may enhance its activity against the M. tuberculosis strain. Research could focus on the compound’s ability to inhibit the growth of mycobacteria, which could lead to new treatments for tuberculosis .

Anti-inflammatory Applications

Thiophene derivatives are known to possess anti-inflammatory properties. MFCD12546776 , with its unique structure, could be synthesized and evaluated for its ability to reduce inflammation. This application could be particularly relevant in the development of new drugs for chronic inflammatory diseases .

Anticancer Research

The structural complexity of MFCD12546776 makes it a candidate for anticancer research. Its potential to interact with cancer cell lines could be explored, particularly in terms of its ability to induce apoptosis or inhibit cell proliferation. The compound’s efficacy in various cancer models could lead to the discovery of novel anticancer drugs .

Organic Synthesis

In organic synthesis, MFCD12546776 could serve as a building block for the construction of complex organic molecules. Its vinyl group allows for further functionalization, making it a versatile reagent for synthesizing a wide range of organic compounds with potential pharmaceutical applications .

Material Science

The thiophene ring in MFCD12546776 indicates its potential use in material science, particularly in the development of organic semiconductors. The compound’s electronic properties could be harnessed for the fabrication of organic thin-film transistors or photovoltaic cells .

Analytical Chemistry

MFCD12546776: could be employed in analytical chemistry as a fluorescent probe or reagent. Its structure suggests that it may interact with specific analytes, leading to changes in fluorescence that can be measured and used for the sensitive detection of various substances .

Future Directions

Thiophene and its derivatives continue to attract great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity, as well as the development of more effective and selective reaction procedures .

properties

IUPAC Name

ethyl 2-[(E)-2-(5-chlorothiophen-2-yl)ethenyl]-4,6-dihydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4S/c1-2-20-15(19)14-9(7-10(17)8-12(14)18)3-4-11-5-6-13(16)21-11/h3-8,17-18H,2H2,1H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJPVEGJUWAYKI-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1O)O)C=CC2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C=C(C=C1O)O)/C=C/C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester

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